2,2-Difluorocyclohexane-1-carbothioamide
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Overview
Description
2,2-Difluorocyclohexane-1-carbothioamide is a chemical compound with the molecular formula C7H11F2NS and a molecular weight of 179.23 g/mol It is characterized by the presence of two fluorine atoms attached to a cyclohexane ring and a carbothioamide group
Preparation Methods
The synthesis of 2,2-Difluorocyclohexane-1-carbothioamide typically involves the introduction of fluorine atoms into a cyclohexane ring followed by the addition of a carbothioamide group. One common synthetic route includes the fluorination of cyclohexane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for commercial applications.
Chemical Reactions Analysis
2,2-Difluorocyclohexane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced thiol derivatives.
Common reagents and conditions for these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluorocyclohexane-1-carbothioamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclohexane-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, potentially modulating their activity. The carbothioamide group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions are crucial for the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
2,2-Difluorocyclohexane-1-carbothioamide can be compared with other fluorinated cyclohexane derivatives and carbothioamide compounds. Similar compounds include:
2,2-Difluorocyclohexane-1-carboxamide: This compound has a carboxamide group instead of a carbothioamide group, leading to different chemical and biological properties.
2,2-Difluorocyclohexane-1-thiol:
Cyclohexane-1-carbothioamide: Lacking fluorine atoms, this compound exhibits different chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
2,2-difluorocyclohexane-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NS/c8-7(9)4-2-1-3-5(7)6(10)11/h5H,1-4H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJECQSACBMJCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=S)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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